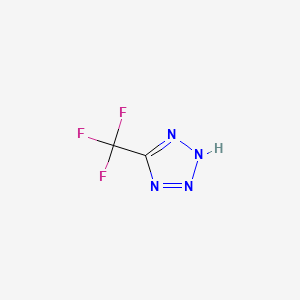

5-(トリフルオロメチル)-2H-テトラゾール

概要

説明

Trifluoromethylated compounds are known for their abundance in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group plays an increasingly important role due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .

Synthesis Analysis

The synthesis of trifluoromethylated compounds has seen significant advances. For instance, a general method for the synthesis of 5-(trifluoromethyl)isoxazoles involves denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride .Molecular Structure Analysis

The molecular structure of trifluoromethylated compounds can be complex. For example, 3-Fluoro-5-(trifluoromethyl)benzoic acid has a molecular weight of 208.11 and a molecular formula of C8H4F4O2 .Chemical Reactions Analysis

Trifluoromethylation reactions have been a subject of recent advances, particularly those involving carbon-centered radical intermediates .Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethylated compounds can be unique. For instance, 3,5-Bis(trifluoromethyl)benzoic acid is a white crystalline powder with a molar mass of 258.117 g/mol .科学的研究の応用

製薬用途

“5-(トリフルオロメチル)-2H-テトラゾール”に存在するトリフルオロメチル基は、多くのFDA承認薬に共通の特徴です . この基は、数多くの薬理作用を示すことが判明しています . 例えば、様々な疾患や障害の治療薬の合成に使用されています .

抗菌活性

“5-(トリフルオロメチル)-2H-テトラゾール”は、抗菌剤としての可能性を示しています。 カンジダ・アルビカンスに対して中等度の効果を示し、アスペルギルス・ニガー、エシェリヒア・コリ、バチルス・セレウスに対してより高い活性を示しました . 実際、バチルス・セレウスに対する最小発育阻止濃度(MIC)値は、ベンゾキサボロール系抗真菌薬であるAN2690(タボロロール)よりも低くなっています .

抗真菌活性

この化合物は、真菌感染症の治療に有効性を示しています。 微生物の細胞質ロイシルtRNAシンテターゼ(LeuRS)を阻害することが判明しています . この作用機序は、最近承認されたベンゾキサボロール系抗真菌薬(AN2690、タボロロール、ケリジン)と類似しています .

抗がん用途

特定の分子にトリフルオロメチル部分構造を導入すると、有望な抗がん活性を有する化合物になる可能性があります.

抗菌用途

“5-(トリフルオロメチル)-2H-テトラゾール”は、抗菌剤としての可能性を示しています. エシェリヒア・コリやバチルス・セレウスなどの細菌に対して効果を示しました .

化学合成

“5-(トリフルオロメチル)-2H-テトラゾール”のトリフルオロメチル基は、様々な化学反応に関与することができます。 例えば、抗がん薬であるセリンキソールの合成に使用されています .

鈴木・宮浦カップリング

トリフルオロメチル基は、鈴木・宮浦カップリング(炭素-炭素結合を形成するタイプの化学反応)に関与することができます. これは、多くの複雑な分子の合成における基本的なステップです.

エレクトロニクスと触媒

“5-(トリフルオロメチル)-2H-テトラゾール”のような有機フッ素化学は、エレクトロニクスや触媒に用途があります . フッ素含有化合物の独特な性質により、これらの分野で有用となっています .

作用機序

Target of Action

Similar compounds with a trifluoromethyl group have been found to interact with various enzymes and receptors . For instance, trifluridine, a fluorinated pyrimidine nucleoside, is known to interact with thymidylate synthase

Mode of Action

It’s known that after monophosphorylation with viral thymidine kinases, 5-(trifluoromethyl)-2’-deoxyuridine-5’-monophosphate irreversibly inhibits thymidylate synthase, and its triphosphate competes with dttp for incorporation into the dna strand synthesized by dna polymerase . This suggests that 5-(trifluoromethyl)-2H-tetrazole might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

For instance, fluorinated drugs are known to disrupt DNA synthesis and repair, resulting in lethal DNA damage

Pharmacokinetics

For instance, R-/S-2-(2-Hydroxypropanamido)-5-trifluoromethyl benzoic acid (R-/S-HFBA), a novel COX inhibitor, was found to have stereoselective differences in pharmacokinetics

Result of Action

For instance, 5-Trifluoromethyl-2-formylphenylboronic acid has been found to show moderate action against Candida albicans and higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus .

Action Environment

For instance, the benzimidazoledealkylate, a photoproduct of a similar compound, is stable and can last in the environment longer

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-(trifluoromethyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF3N4/c3-2(4,5)1-6-8-9-7-1/h(H,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOEPLOQMUWYHBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNN=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HF3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10951852 | |

| Record name | 5-(Trifluoromethyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10951852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2925-21-5, 1702-15-4 | |

| Record name | 5-(Trifluoromethyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10951852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Trifluoromethyltetrazole sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(trifluoromethyl)-2H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

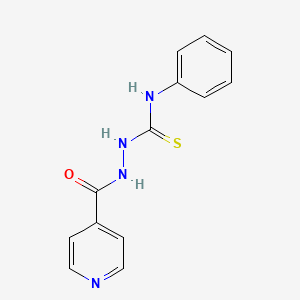

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6-(3,5-Dimethyl-pyrazol-1-yl)-pyridazin-3-yloxy]-acetic acid](/img/structure/B1297332.png)

![2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B1297344.png)